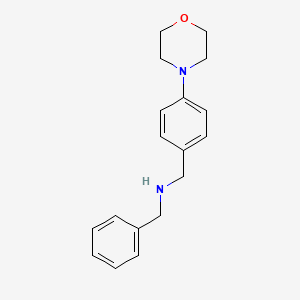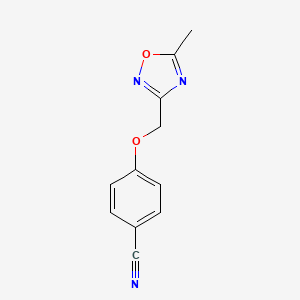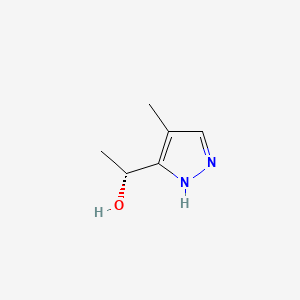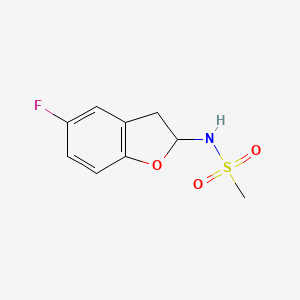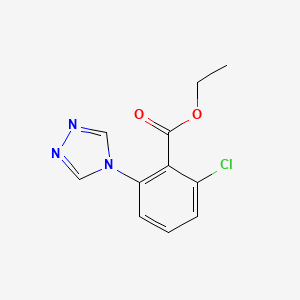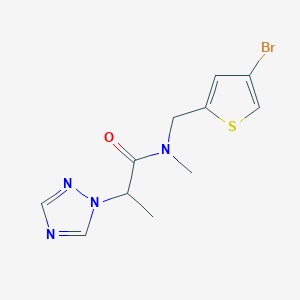![molecular formula C12H12ClNO3 B14909660 8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14909660.png)
8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered heterocycles containing one nitrogen atom.
Preparation Methods
The synthesis of 8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of o-aminophenols with N-tert-butyl-1,5,3-dithiazepane or 1-oxa-3,6-dithiacycloheptane in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform at room temperature can yield the desired azepine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one can be compared with other similar compounds such as:
- 9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one
- 7-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of 8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one lies in its specific substitution pattern and the resulting effects on its reactivity and applications .
Properties
Molecular Formula |
C12H12ClNO3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
8'-chlorospiro[1,3-dioxolane-2,4'-3,5-dihydro-1H-1-benzazepine]-2'-one |
InChI |
InChI=1S/C12H12ClNO3/c13-9-2-1-8-6-12(16-3-4-17-12)7-11(15)14-10(8)5-9/h1-2,5H,3-4,6-7H2,(H,14,15) |
InChI Key |
RQXBFPCUQKTUEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3=C(C=C(C=C3)Cl)NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)
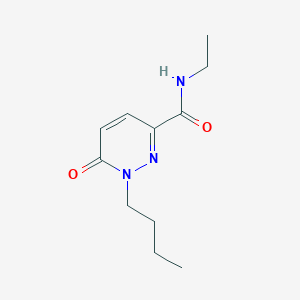
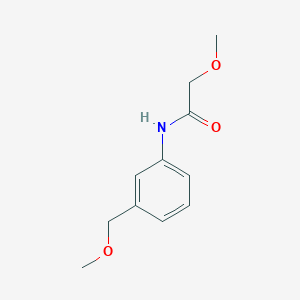
![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)
